3-Iodooctan-2-one
Description
Significance of Alpha-Iodoketones as Advanced Synthetic Intermediates
Alpha-iodoketones are a subclass of α-haloketones characterized by an iodine atom positioned on the carbon adjacent to a carbonyl group. wikipedia.org This structural arrangement imparts unique reactivity, making them highly valuable intermediates in the synthesis of complex organic molecules. nih.govrsc.orgingentaconnect.com The presence of the iodine atom, a good leaving group, and the electrophilic nature of the adjacent carbonyl carbon create two reactive centers within the molecule. mdpi.comnih.gov This dual reactivity allows for a wide range of chemical transformations, including nucleophilic substitutions, eliminations, and rearrangements.
The utility of α-iodoketones is demonstrated in their application as precursors for a variety of important organic structures. rsc.org For instance, they can be readily converted into α-amino ketones, a structural motif present in many biologically active compounds. rsc.org Furthermore, their reaction with various nucleophiles can lead to the formation of diverse heterocyclic compounds, which are foundational structures in medicinal chemistry and materials science. researchgate.netmdpi.comresearchgate.net
Several methods have been developed for the synthesis of α-iodoketones, reflecting their importance in the field. These methods often involve the direct iodination of ketones using various iodinating agents and catalysts. mdpi.comingentaconnect.comorganic-chemistry.org Researchers have explored systems such as elemental iodine with hydrogen peroxide, N-iodosuccinimide (NIS), and copper(II) oxide with iodine to achieve efficient α-iodination. mdpi.comingentaconnect.comorganic-chemistry.orgorgsyn.org The development of greener and more selective synthetic protocols remains an active area of research, aiming to improve yields and minimize waste. ingentaconnect.comresearchgate.netmdpi.com
The table below summarizes some of the key properties and identifiers for 3-Iodooctan-2-one.
| Property | Value |
| Molecular Formula | C8H15IO |
| IUPAC Name | This compound |
| Molecular Weight | 266.11 g/mol |
| Appearance | Not explicitly stated in the search results |
| Solubility | Not explicitly stated in the search results |
Research Context of this compound within Alpha-Haloketone Chemistry
While the broader class of α-iodoketones has been extensively studied, research specifically detailing this compound is more niche. However, its chemical behavior and synthetic utility can be inferred from the general reactivity patterns of α-iodoketones. The principles governing the synthesis and reactions of other aliphatic α-iodoketones, such as 3-iodopentan-2-one, provide a strong basis for understanding the chemical profile of this compound. nih.gov
Research into the direct α-iodination of aliphatic ketones often yields a mixture of products, highlighting the challenges in regioselectivity. For example, the iodination of certain aliphatic ketones can result in a mixture of the 1-iodo, 3-iodo, and 1,3-diiodo products. researchgate.netresearchgate.net In some cases, the 3-iodo product is the predominant one. researchgate.net One study mentions the formation of this compound alongside 1,3-diiodooctan-2-one, indicating the complexities of controlling the iodination of octan-2-one. tpu.ru
The reactivity of this compound would be analogous to other α-iodoketones, making it a potential precursor for various derivatives. For instance, it could undergo nucleophilic substitution at the C3 position, where the iodine atom is located. This would allow for the introduction of a wide range of functional groups, leading to the synthesis of novel compounds with potential applications in various fields of chemical research.
Structure
2D Structure
3D Structure
Properties
CAS No. |
73746-49-3 |
|---|---|
Molecular Formula |
C8H15IO |
Molecular Weight |
254.11 g/mol |
IUPAC Name |
3-iodooctan-2-one |
InChI |
InChI=1S/C8H15IO/c1-3-4-5-6-8(9)7(2)10/h8H,3-6H2,1-2H3 |
InChI Key |
TYVWXCCVZJWMTK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C(=O)C)I |
Origin of Product |
United States |
Ii. Methodologies for the Chemical Synthesis of Alpha Iodoketones
Direct Iodination of Ketones
Direct iodination of a ketone precursor is the most straightforward route to alpha-iodoketones. This transformation involves the reaction of an enol or enolate form of the ketone with an electrophilic iodine source. The regioselectivity of this reaction is crucial, especially for unsymmetrical ketones like octan-2-one, which has two potential sites for iodination: the C1 (methyl) and C3 (methylene) positions. The formation of 3-iodooctan-2-one requires the selective iodination at the C3 position.
The direct iodination of ketones with molecular iodine is often catalyzed by either acid or base. These catalysts facilitate the formation of the reactive enol or enolate intermediate, which is the rate-determining step of the reaction. acs.orgdocbrown.info
Acid-Catalyzed Iodination: In the presence of an acid, the ketone is protonated, which enhances the rate of enolization. The subsequent reaction of the enol with iodine yields the alpha-iodoketone and hydrogen iodide. docbrown.info This method typically results in the mono-iodination of the ketone. For an unsymmetrical ketone like octan-2-one, acid catalysis generally favors the iodination at the more substituted alpha-carbon (the C3 position), leading to the thermodynamically more stable enol. This would make it a suitable method for synthesizing this compound.
Base-Catalyzed Iodination: Base catalysis proceeds via the formation of an enolate ion. docbrown.info This is generally faster than acid-catalyzed enolization. However, the hydrogen iodide produced in the reaction neutralizes the base catalyst. More significantly, for methyl ketones like octan-2-one, base catalysis can lead to poly-iodination at the methyl group, followed by cleavage, in what is known as the haloform (or iodoform) reaction. docbrown.info This makes it an unsuitable method for the controlled synthesis of this compound.
| Catalyst Type | Precursor | Key Intermediate | Primary Product for Octan-2-one | Suitability for this compound |
| Acid (e.g., H₂SO₄) | Octan-2-one | Enol | This compound (major) | High |
| Base (e.g., NaOH) | Octan-2-one | Enolate | Triiodomethane (Iodoform) + Heptanoate | Low |
To develop more environmentally friendly and cost-effective methods, metal-free iodination protocols have been established. These methods often rely on the use of molecular iodine under specific conditions or activation by non-metallic reagents.
One notable approach involves the direct iodination of ketones with molecular iodine in a suitable solvent like dimethyl ether at elevated temperatures. researchgate.net This method has been shown to produce aromatic alpha-iodoketones in moderate to good yields. researchgate.net For aliphatic ketones, a mixture of products can be formed. researchgate.net Another green, solvent-free approach involves grinding the ketone with iodine and an oxidant like Oxone® in a mortar, which can produce alpha-iodoketones in excellent yields with a simple work-up. nih.gov
| Method | Reagents | Conditions | Key Features |
| Thermal Iodination | Ketone, I₂ | Dimethyl ether, 90 °C | Metal-free, suitable for aromatic ketones. researchgate.net |
| Grindstone Chemistry | Ketone, I₂, Oxone® | Solvent-free, grinding | Rapid reaction, simple work-up, high yields. nih.gov |
Oxidative iodination methods enhance the atom economy of the reaction. In the direct iodination with molecular iodine (I₂), only one iodine atom is incorporated into the product, with the other forming iodide (I⁻). Oxidative systems utilize an oxidant to regenerate the electrophilic iodine species from the iodide byproduct, allowing for 100% atom economy of the iodine. diva-portal.org
A widely used green oxidative system employs molecular iodine with hydrogen peroxide (H₂O₂). mdpi.com This combination, often in the presence of an acid catalyst like sulfuric acid, provides a mild and effective route to alpha-iodoketones. researchgate.netbenthamdirect.comingentaconnect.com The reaction can be performed in solvents like methanol (B129727) or under solvent-free reaction conditions (SFRC). chem-soc.siresearchgate.net Hydrogen peroxide is considered an environmentally benign oxidant as its only byproduct is water. researchgate.net For aryl alkyl ketones, this system regioselectively iodinates the alkyl position next to the carbonyl group. chem-soc.siresearchgate.net
A versatile and efficient method for synthesizing alpha-iodoketones utilizes ammonium (B1175870) iodide (NH₄I) as the iodine source and Oxone® (potassium peroxymonosulfate) as the oxidant. mdpi.comrsc.org This protocol is often carried out in green solvents such as water or methanol. mdpi.comrsc.org The proposed mechanism involves the oxidation of the iodide ion (I⁻) from NH₄I to an electrophilic iodine species (I⁺), likely hypoiodous acid (HOI), by Oxone®. mdpi.com This reactive species then iodinates the enol form of the ketone. This system has proven effective for a range of aliphatic and benzylic substrates. rsc.org
A highly efficient and clean method for the direct alpha-iodination of ketones, particularly aromatic ketones, involves the use of copper(II) oxide (CuO) and iodine. organic-chemistry.orgorganic-chemistry.org This reaction is typically performed in methanol at reflux temperature. organic-chemistry.org The CuO is believed to be a multifunctional reagent, acting as a catalyst to generate the active iodonium (B1229267) species (I⁺), as a base to neutralize the hydrogen iodide (HI) byproduct, and as an oxidant to reoxidize the resulting iodide back to molecular iodine. organic-chemistry.orgresearchgate.netsciencemadness.org This system offers high yields, mild and neutral reaction conditions, and a simple work-up procedure. organic-chemistry.orgresearchgate.net
| System | Iodine Source | Oxidant | Catalyst/Mediator | Solvent | Yields |
| I₂/H₂O₂ | I₂ | H₂O₂ | H₂SO₄ (optional) | Methanol or Solvent-Free | Good to Excellent researchgate.netresearchgate.net |
| NH₄I/Oxone® | NH₄I | Oxone® | - | Water or Methanol | Moderate to Excellent mdpi.comrsc.org |
| CuO/I₂ | I₂ | CuO (acts as oxidant) | CuO | Methanol | High to Quantitative organic-chemistry.orgsciencemadness.org |
Regioselective Considerations in the Iodination of Unsymmetrical Ketones
The direct halogenation of unsymmetrical ketones presents a significant challenge in controlling regioselectivity. wikipedia.org The outcome of the reaction is highly dependent on the reaction conditions, which can be tailored to favor either the kinetic or thermodynamic enolate intermediate. libretexts.orgmasterorganicchemistry.com
Under acidic conditions, the halogenation of an unsymmetrical ketone typically results in the substitution of a hydrogen atom on the more substituted α-carbon. wikipedia.org This preference is attributed to the formation of the more stable, thermodynamically favored enol intermediate. masterorganicchemistry.com Conversely, in basic media, the reaction proceeds via an enolate, and halogenation occurs preferentially at the less sterically hindered, or less substituted, α-carbon. wikipedia.org This is known as kinetic control, where the most rapidly formed enolate is trapped by the electrophilic halogen. masterorganicchemistry.com For instance, the use of a bulky, strong base like lithium diisopropylamide (LDA) at low temperatures favors the formation of the kinetic enolate. libretexts.orgmasterorganicchemistry.com In contrast, weaker bases such as sodium ethoxide at room temperature allow for equilibration to the more stable thermodynamic enolate. libretexts.org
A triphenylphosphine (B44618) oxide-catalyzed reductive halogenation of α,β-unsaturated ketones has also been developed, offering a method for the selective synthesis of unsymmetrical α-haloketones. organic-chemistry.org This reaction utilizes trichlorosilane (B8805176) as a reducing agent and an N-halosuccinimide as the electrophilic halogen source, allowing for halogenation at either of the two enolizable α-positions. organic-chemistry.org
| Condition | Favored Intermediate | Site of Halogenation | Reference |
| Acidic | Thermodynamic Enol | More substituted α-carbon | wikipedia.org |
| Basic (e.g., NaOEt) | Thermodynamic Enolate | More substituted α-carbon | libretexts.org |
| Basic (e.g., LDA) | Kinetic Enolate | Less substituted α-carbon | libretexts.orgmasterorganicchemistry.com |
Synthesis from Alcohol Precursors
Secondary and allylic alcohols serve as valuable starting materials for the synthesis of α-iodoketones through various oxidative iodination strategies.
A one-pot synthesis of α-iodoketones from secondary alcohols has been developed using ammonium iodide and Oxone® in an aqueous medium. rsc.orgresearchgate.net This method has been successfully applied to a range of secondary alcohols, including both benzylic and aliphatic (cyclic and acyclic) types, providing the corresponding α-iodoketones in moderate to good yields. rsc.org Another approach involves the use of sodium iodide and hydrogen peroxide in the presence of an acid, also in water, to achieve a metal-free tandem oxidation-iodination of secondary alcohols. rsc.orgnih.gov This process is believed to proceed through the in-situ generation of hypoiodous acid (IOH), which first oxidizes the alcohol to a ketone, followed by acid-catalyzed iodination of the resulting enol. rsc.org
A convenient and environmentally friendly protocol for synthesizing α-iodo alkyl ketones from secondary alcohols utilizes ammonium iodide and Oxone in an aqueous medium. mdpi.com
| Reagents | Solvent | Key Features | Reference |
| NH4I, Oxone® | Water | One-pot, green | rsc.orgresearchgate.net |
| NaI, H2O2, Acid | Water | Metal-free, tandem reaction | rsc.orgnih.gov |
| NH4I, Oxone® | Water | Environmentally friendly | mdpi.com |
A highly efficient method for the synthesis of α-iodoketones from allylic alcohols involves a tandem reaction combining an iridium(III)-catalyzed isomerization with an aerobic oxidative iodination. diva-portal.orgresearchgate.netdiva-portal.orgsu.se This process allows for the production of a wide array of α-iodoketones as single constitutional isomers in high yields under mild conditions. diva-portal.orgdiva-portal.org The reaction utilizes elemental iodine in conjunction with sodium nitrite (B80452) as an oxidation catalyst and oxygen as the terminal oxidant. researchgate.net The iridium catalyst facilitates a 1,3-hydrogen shift in the allylic alcohol, generating an enolate equivalent that then reacts with an electrophilic iodine species. diva-portal.orgresearchgate.net This method is particularly advantageous for the synthesis of α-iodoketones from unsymmetrical ketones, as it provides a single constitutional isomer in excellent yields. diva-portal.org A similar iridium-catalyzed tandem isomerization/iodination of allylic alcohols has been reported using 2,2-diiodo-5,5-dimethylcyclohexane-1,3-dione as a mild electrophilic iodinating agent. diva-portal.org
A selective and direct synthesis of α-iodoketones has been developed from aminoalkynols using iodine monochloride under mild conditions. researchgate.net This protocol allows for the formation of the desired α-iodoketones without the competing iodocyclization or addition products that can occur with other methods. researchgate.net
Transformations from Unsaturated Hydrocarbon Feedstocks
Alkenes provide a readily available class of starting materials for the synthesis of α-iodoketones.
The conversion of alkenes to α-iodoketones can be achieved in good yields and with high regioselectivity through a two-step process involving the formation of an iodohydrin followed by its oxidation. researchgate.netresearchgate.net The initial iodohydrin formation is accomplished by reacting the alkene with iodine in the presence of water. mdpi.com The subsequent oxidation of the iodohydrin to the α-iodoketone can be carried out using 2-iodoxybenzoic acid (IBX). mdpi.comresearchgate.netresearchgate.net This reaction sequence is believed to proceed through a cyclic iodonium ion intermediate. mdpi.com An alternative electrochemical method involves the reaction of alkenes with DMSO-stabilized iodine cations to form β-iodoalkoxysulfonium ions, which can then be converted to the corresponding iodohydrins upon treatment with sodium hydroxide (B78521). beilstein-journals.org
Alkynes through Catalyzed Hydration-Iodination Sequences
A prominent strategy for the synthesis of α-iodoketones involves the hydration of 1-iodoalkynes. Gold(I) catalysts, particularly those utilizing N-heterocyclic carbene (NHC) ligands, have proven highly effective for this transformation. This method provides a direct route to α-iodomethyl ketones from terminal alkynes through sequential iodination and hydration steps. ugent.beresearchgate.net
Researchers have developed an efficient protocol for the Au(I)-catalyzed hydration of 1-iodoalkynes, which yields a variety of α-iodomethyl ketones in good to excellent yields. researchgate.net The process can be performed as a one-pot sequence, starting from a terminal alkyne. The alkyne is first subjected to iodination, often using N-iodosuccinimide (NIS) in the presence of a Au(I)-NHC catalyst, to form the 1-iodoalkyne intermediate. researchgate.net This is followed by a gold-catalyzed hydration step which converts the iodoalkyne into the corresponding α-iodoketone. core.ac.uk For instance, the tandem iodination/hydration of terminal alkynes can be achieved using a cationic gold(I) catalyst, which proceeds via the trapping of an in situ generated gold(I) acetylide intermediate. core.ac.uk
The utility of this method is demonstrated by its application to a range of substrates, including various aromatic alkynes, which are successfully transformed into the corresponding 1-iodoalkynes and subsequently hydrated. researchgate.net The reaction conditions are generally mild, making this a versatile and attractive alternative to the classical methods of α-halogenation of ketones. researchgate.net
Table 1: Examples of Au(I)-Catalyzed Tandem Iodination/Hydration of Terminal Alkynes core.ac.uk
| Entry | Terminal Alkyne Substrate | Product (α-Iodoketone) | Yield |
|---|---|---|---|
| 1 | Phenylacetylene | 2-Iodo-1-phenylethan-1-one (α-Iodoacetophenone) | Good |
| 2 | 1-Octyne | This compound | Not Specified |
| 3 | 4-Methoxyphenylacetylene | 2-Iodo-1-(4-methoxyphenyl)ethan-1-one | Good |
| 4 | 4-Nitrophenylacetylene | 2-Iodo-1-(4-nitrophenyl)ethan-1-one | Good |
Note: This table is illustrative of the scope of the reaction. "Good" yields are as described in the source literature, without specific percentages provided.
Electrosynthetic Approaches to Alpha-Iodoketones
Electrosynthesis has emerged as a green and safe alternative for chemical transformations, using electrons in place of chemical oxidants or reductants. beilstein-journals.orgbeilstein-journals.org A notable application in this area is the in situ generation of α-iodoketones through halide-mediated indirect electrolysis. beilstein-journals.orgnih.gov This method is often employed as a key step in multi-step, one-pot syntheses.
In a typical procedure, an α-iodoketone is generated from the corresponding ketone via constant current electrolysis in an undivided cell. beilstein-journals.orgnih.gov The reaction is mediated by an iodide source, such as ammonium iodide (NH₄I), which acts as a redox catalyst. nih.govacs.org The setup commonly uses inexpensive and robust graphite (B72142) plate electrodes. nih.gov
The proposed mechanism involves the anodic oxidation of iodide ions (I⁻) to generate an iodinating species. This species then reacts with the ketone, which is in equilibrium with its enol or enolate form, to produce the α-iodoketone intermediate and hydrogen iodide (HI). beilstein-journals.org This in situ generated α-iodoketone is highly reactive and is typically used immediately in a subsequent reaction, such as the Hantzsch condensation with thioureas to form 2-aminothiazoles. beilstein-journals.orgnih.govnih.gov This electrochemical strategy avoids the need to prepare and handle potentially unstable α-halogenated ketones, thereby improving safety and efficiency. beilstein-journals.org The method has been successfully applied to a variety of ketones, including active methylene (B1212753) ketones, demonstrating its synthetic utility. beilstein-journals.org
Advances in Iodonium Ylide Chemistry for Alpha-Iodoketone Formation
Hypervalent iodine reagents, including iodonium ylides, are valued for their unique reactivity in organic synthesis. chemrxiv.org Iodonium ylides typically function as C1-building blocks. chemrxiv.org Recent research has uncovered novel reaction pathways for these reagents, leading to the formation of complex molecules containing an α-iodo functional group.
A significant development is the tandem diarylation process involving the reaction of iodonium ylides with aryne species. chemrxiv.org This reaction is initiated by a [2+2] cycloaddition, which forms a 4-membered iodocyclobutane (B1601185) intermediate. A subsequent 1,2-aryl migration from the iodine atom to the adjacent carbon results in the formation of unsymmetrical α-diarylated malonic esters. chemrxiv.org This process is remarkable because it forms two new carbon-carbon bonds and a new carbon-iodine bond in a single operation under mild conditions. chemrxiv.org
While this specific example produces a malonic ester rather than a simple ketone, it demonstrates a sophisticated method for constructing an all-carbon quaternary center with an iodine atom positioned alpha to two carbonyl groups. This showcases the evolving potential of iodonium ylide chemistry to create C-I bonds at the α-position, providing a foundation for developing new C-functionalization cascade reactions. chemrxiv.org
Iii. Mechanistic Elucidation of Alpha Iodoketone Synthesis Pathways
Investigation of Enol and Enolate Intermediates in Iodination Mechanisms
The formation of an enol or enolate intermediate is a cornerstone of many α-iodination reactions of ketones. libretexts.orglibretexts.orgresearchgate.net This process is catalyzed by either acid or base. liu.edu
Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen, which increases the acidity of the α-hydrogens. libretexts.orglibretexts.org A subsequent deprotonation at the α-carbon by a weak base (like water) leads to the formation of a nucleophilic enol intermediate. libretexts.orglibretexts.org This enol then attacks a molecule of electrophilic iodine (I₂), leading to the α-iodinated ketone and regenerating the acid catalyst. libretexts.orglibretexts.org Kinetic studies have shown that the rate-determining step in acid-catalyzed halogenation is the formation of the enol. libretexts.orglibretexts.orgcwu.edu This is supported by the observation that the rates of chlorination, bromination, and iodination of acetone (B3395972) are identical and are independent of the halogen concentration but first-order with respect to the ketone and the acid catalyst. libretexts.orglibretexts.org
In base-catalyzed or base-promoted reactions, a base removes an α-proton to form a nucleophilic enolate ion. youtube.comyoutube.com This enolate then reacts with molecular iodine to yield the α-iodoketone. youtube.comyoutube.com The formation of the enolate is generally the rate-determining step. ucsb.edu Unlike acid-catalyzed reactions which typically result in monosubstitution, base-promoted halogenation often leads to multiple substitutions on the same α-carbon, if multiple α-hydrogens are present. docbrown.infodocbrown.info This is because the electron-withdrawing nature of the first halogen atom increases the acidity of the remaining α-protons, making them more susceptible to deprotonation. youtube.comquora.com
The regioselectivity of iodination in unsymmetrical ketones is dependent on the reaction conditions. In acid-catalyzed reactions, the more substituted enol is typically formed more rapidly, leading to iodination at the more substituted α-carbon. ucsb.edu Conversely, under basic conditions, the less sterically hindered proton is more readily removed, favoring the formation of the less substituted enolate and subsequent iodination at the less substituted α-carbon. ucsb.edu
Table 1: Comparison of Acid- and Base-Catalyzed Iodination Intermediates
| Feature | Acid-Catalyzed Iodination | Base-Catalyzed Iodination |
|---|---|---|
| Key Intermediate | Enol libretexts.orglibretexts.org | Enolate Ion youtube.comyoutube.com |
| Initial Step | Protonation of carbonyl oxygen libretexts.orglibretexts.org | Deprotonation of α-carbon youtube.comyoutube.com |
| Rate-Determining Step | Enol formation libretexts.orglibretexts.orgcwu.edu | Enolate formation ucsb.edu |
| Product(s) | Typically mono-iodinated ketone docbrown.info | Can lead to poly-iodinated ketones docbrown.infodocbrown.info |
| Regioselectivity | Favors more substituted α-carbon ucsb.edu | Favors less substituted α-carbon ucsb.edu |
Role of Catalysts and Reagents in Guiding Reaction Pathways
As established, both acids and bases play a crucial catalytic role in the α-iodination of ketones by facilitating the formation of the reactive enol or enolate intermediate. libretexts.orglibretexts.org
Base catalysis , on the other hand, involves the direct deprotonation of the α-carbon to form an enolate. docbrown.info This process is often referred to as base-promoted because the base is consumed in the reaction and not regenerated. youtube.com The presence of an electron-withdrawing halogen on the α-carbon increases the acidity of the remaining α-protons, making subsequent deprotonation and halogenation faster. youtube.com This leads to multiple halogenations, culminating in the haloform reaction for methyl ketones, where the tri-iodomethyl group is cleaved to form iodoform (B1672029) (CHI₃) and a carboxylate salt. numberanalytics.comchemguide.co.uklibretexts.org
Transition metal catalysis offers alternative pathways for the synthesis of α-iodoketones, often providing high regioselectivity and milder reaction conditions. mdpi.comrsc.org Iridium(III) complexes, in particular, have been effectively used in the synthesis of α-iodoketones from allylic alcohols. diva-portal.orgresearchgate.net
This methodology combines an iridium(III)-catalyzed isomerization of an allylic alcohol with an aerobic oxidative iodination. diva-portal.orgresearchgate.net The process involves a 1,3-hydrogen shift mediated by the iridium complex, which transforms the allylic alcohol into an iridium-enolate intermediate. researchgate.netrsc.org This enolate then reacts in situ with an electrophilic iodine source to produce the α-iodoketone as a single constitutional isomer. diva-portal.orgrsc.org This approach is particularly advantageous for the synthesis of specific regioisomers of α-iodoketones from unsymmetrical ketones, a task that is often challenging using traditional enolate chemistry. diva-portal.org
For instance, the reaction of oct-1-en-3-ol, the allylic alcohol precursor to octan-2-one, with an Ir(III) catalyst and an iodine source would selectively yield 3-iodooctan-2-one. This is because the new carbon-iodine bond is formed exclusively at the carbon that was originally part of the double bond in the allylic alcohol. rsc.org Other transition metals, such as palladium, have also been employed in the α-functionalization of ketones, proceeding through the formation of metal-enolate intermediates. mdpi.comnsf.gov
Characterization of Radical Processes in Alpha-Iodoketone Formation
While many α-iodination reactions proceed through ionic enol or enolate intermediates, radical pathways have also been identified. These mechanisms often involve photochemical or transition-metal-catalyzed processes.
For example, a visible-light-triggered radical-radical cross-coupling of N-alkenoxypyridinium salts with sodium iodide provides a route to α-iodo ketones. organic-chemistry.org In some copper-catalyzed reactions, the α-iodoketone itself can be a precursor to an alkyl radical, which can then participate in further reactions like additions to alkenes or alkynes. beilstein-journals.org
Another instance of a radical process is the iodination of alkenes using iodine and an azide (B81097) source, where the homolysis of an intermediate like IN₃ generates an azide radical. This radical adds to the alkene to form an alkyl radical, which then combines with an iodine radical or molecular iodine. mdpi.com While not a direct synthesis of α-iodoketones from ketones, it highlights the involvement of radical intermediates in C-I bond formation. The synthesis of α-amino ketones has also been shown to proceed through a radical pathway involving an ammonium (B1175870) iodide catalyst. acs.org There is also evidence for radical mechanisms in certain zinc-mediated reactions involving propargyl iodides. researchgate.net
Oxidative Cycles and Halogen Regeneration Mechanisms in Catalytic Systems
Catalytic systems for α-iodination often rely on an oxidative cycle to regenerate the active halogenating species, which makes the process more atom-economical and environmentally friendly. mdpi.com
In systems employing I₂ with an oxidant, the iodide (I⁻) formed as a byproduct is re-oxidized to the electrophilic I⁺ or I₂. For example, in a method using ammonium iodide (NH₄I) and Oxone®, it is proposed that Oxone® oxidizes the iodide ion to an electrophilic iodine species (like HOI), which then reacts with the enol form of the ketone. mdpi.com
A notable example is the iridium(III)-catalyzed aerobic oxidative iodination of allylic alcohols. diva-portal.org In this system, molecular iodine (I₂) is used in substoichiometric amounts (e.g., 0.5 equivalents). diva-portal.org The reaction produces hydrogen iodide (HI) as a byproduct. diva-portal.org A co-catalyst, such as sodium nitrite (B80452) (NaNO₂), is protonated by the HI to form nitrous acid (HNO₂). diva-portal.org Nitrous acid can then decompose to generate nitrogen oxides (like NO₂), which act as electron-transfer mediators in the oxidation of iodide by oxygen (from air), which is the terminal oxidant. diva-portal.org This regenerates the elemental iodine, allowing the catalytic cycle to continue. diva-portal.org
Similarly, systems using copper(II) oxide as a catalyst with iodine not only facilitate the conversion of iodine to a more reactive iodonium (B1229267) ion but also neutralize the HI produced and can reoxidize iodide back to molecular iodine. organic-chemistry.org Electrochemical methods are also emerging, where electricity drives the iodine(I)/iodine(III) catalytic cycle, regenerating the hypervalent iodine species without the need for chemical oxidants. nih.govacs.org
Iv. Advanced Reactivity and Synthetic Transformations of Alpha Iodoketones
Nucleophilic Substitution Reactions with Alpha-Iodoketones
The carbon-iodine bond in α-iodoketones is highly susceptible to nucleophilic attack due to the electron-withdrawing effect of the adjacent carbonyl group and the excellent leaving group ability of the iodide ion. These compounds readily undergo S_N2 reactions with a wide range of soft and hard nucleophiles, providing straightforward access to diverse functionalized ketones. thieme-connect.com
Common nucleophiles include:
Oxygen Nucleophiles: Alcohols and carboxylates can displace the iodide to form α-alkoxy and α-acyloxy ketones, respectively.
Nitrogen Nucleophiles: Amines and azides react to produce α-amino ketones and α-azido ketones. For instance, the reaction of 2-amino-1,3-benzothiazole with α-iodoketones proceeds via N-alkylation at the endocyclic nitrogen atom. researchgate.net
Sulfur Nucleophiles: Thiols and thiocyanates are effective nucleophiles, yielding α-thio and α-thiocyanato ketones.
Carbon Nucleophiles: Enolates, organocuprates, and cyanides can be used to form new carbon-carbon bonds.
The general scheme for these substitutions is shown below:
Table 1: Examples of Nucleophilic Substitution Reactions with α-Iodoketones
| Nucleophile (Nu⁻) | Product Type | Resulting Functional Group |
|---|---|---|
| RO⁻ (Alkoxide) | α-Alkoxy ketone | -OR |
| RCOO⁻ (Carboxylate) | α-Acyloxy ketone | -OC(O)R |
| R₂NH (Amine) | α-Amino ketone | -NR₂ |
| N₃⁻ (Azide) | α-Azido ketone | -N₃ |
Radical Generation and Subsequent Reactions from Alpha-Iodoketone Scaffolds
The relatively weak carbon-iodine bond (≈57 kcal/mol) allows for facile homolytic cleavage to generate α-keto radicals under thermal, photochemical, or chemical initiation conditions. msu.edu These highly reactive intermediates can participate in a variety of subsequent transformations, enabling the formation of complex carbon-carbon and carbon-heteroatom bonds.
Visible light photoredox catalysis is a powerful method for generating these radicals. nih.gov For example, α-iodo ketones react with electron-deficient alkyl iodides and vinyl boronates in the presence of visible light. nih.gov The process involves the radical addition of the α-keto radical to the vinyl boronate, followed by a 1,2-metalate rearrangement. nih.gov
Other methods for radical generation include the use of triethylborane (B153662) (Et₃B) or copper catalysts. snu.edu.inresearchgate.net Once formed, the α-keto radical can undergo several types of reactions:
Addition to π-Systems: The radical can add to alkenes and alkynes to form new C-C bonds. Copper-catalyzed carboiodination of alkynes involves the addition of an alkyl radical derived from an α-iodoketone to an alkyne. beilstein-journals.org
Atom Transfer Radical Addition (ATRA): The radical can be trapped by various reagents. For example, radical carboazidation using sulfonyl azides allows for the simultaneous formation of a C-C bond and the introduction of an azide (B81097) group. snu.edu.iniupac.org
Cyclizations: If a π-system is present elsewhere in the molecule, an intramolecular radical cyclization can occur.
Table 2: Methods for Radical Generation and Subsequent Reactions
| Initiation Method | Radical Reaction Type | Description |
|---|---|---|
| Visible Light / Photoredox Catalyst | Addition to Vinyl Boronates | α-keto radical adds to a vinyl boronate, triggering a 1,2-rearrangement. nih.gov |
| Et₃B / Air | Radical Carboazidation | α-keto radical adds to an alkene, and the resulting radical is trapped by a sulfonyl azide. snu.edu.in |
| Copper(I) Catalyst | Carboiodination of Alkynes | The generated radical adds to an alkyne, producing a vinyl iodide. beilstein-journals.org |
Cross-Coupling Methodologies Utilizing Alpha-Iodoketones as Precursors
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthesis. While typically employed with aryl and vinyl halides, the scope has been extended to include sp³-hybridized electrophiles like α-iodoketones. The high reactivity of the C-I bond makes them suitable substrates for these transformations. wikipedia.org
Suzuki-Miyaura Coupling: This reaction pairs the α-iodoketone with an organoboron reagent (boronic acid or ester) in the presence of a palladium catalyst and a base to form α-aryl or α-vinyl ketones. wikipedia.orglibretexts.org The reactivity of the halide partner typically follows the trend I > Br > OTf >> Cl, making α-iodoketones excellent candidates. wikipedia.org
Sonogashira Coupling: This powerful reaction constructs C(sp²)-C(sp) or C(sp³)-C(sp) bonds by coupling a halide with a terminal alkyne, using a combination of palladium and copper(I) catalysts. organic-chemistry.org Utilizing an α-iodoketone like 3-iodooctan-2-one in a Sonogashira coupling would yield an α,β-alkynyl ketone, a valuable synthetic motif. rsc.org
Table 3: Cross-Coupling Reactions with α-Iodoketones
| Reaction Name | Coupling Partner | Catalytic System | Bond Formed | Product Type |
|---|---|---|---|---|
| Suzuki-Miyaura | R-B(OH)₂ | Pd catalyst, Base | C(sp³)-C(sp²) or C(sp³)-C(sp) | α-Aryl/Vinyl Ketone |
Cyclization and Rearrangement Reactions of Alpha-Iodoketones
The unique reactivity of α-iodoketones facilitates a range of intramolecular cyclization and skeletal rearrangement reactions, providing access to complex cyclic and acyclic structures.
Favorskii Rearrangement: This is a classic reaction of α-haloketones bearing at least one acidic α'-proton. adichemistry.com In the presence of a base (e.g., hydroxide (B78521), alkoxide), the α-haloketone rearranges to form a carboxylic acid derivative. wikipedia.orgnrochemistry.comnumberanalytics.com The mechanism is believed to proceed through the formation of a cyclopropanone (B1606653) intermediate, which is then opened by the nucleophilic base. adichemistry.comslideshare.net The ring opening occurs to form the more stable carbanion. adichemistry.com For an acyclic substrate like this compound, treatment with sodium hydroxide would lead to the formation of 2-methylheptanoic acid.
Intramolecular Cyclizations: α-Iodoketones containing a suitably positioned internal nucleophile or π-bond can undergo cyclization.
Silver(I)-Promoted Cyclization: In the synthesis of the platensimycin (B21506) core, a silver(I)-promoted cyclization of a δ,ε-unsaturated α-iodoketone was a key step for forming a crucial carbon-carbon bond. bg.ac.rsnih.gov
Electrochemical Cyclization: Iodide-mediated electrochemical dehydrogenative cyclizations can proceed through an α-iodoketone intermediate, which then undergoes intramolecular substitution with a tethered nucleophile (like a carboxylate or amide) to form lactones or oxazolines. rsc.org
N-Protection Dependent Cyclization: The cyclization of certain N-protected amino-α-iodoketones can be controlled to produce different heterocyclic products based on the nature of the protecting group. mdpi.com
Stereochemical Outcomes in Transformations of Chiral Alpha-Iodoketones (e.g., this compound enantiomers)
When a chiral α-iodoketone, such as an enantiomer of this compound (which is chiral at the C3 position), undergoes reaction, the stereochemistry of the product is highly dependent on the reaction mechanism.
Nucleophilic Substitution (S_N2): These reactions proceed with a predictable inversion of configuration at the stereocenter. If (R)-3-iodooctan-2-one is treated with a nucleophile like sodium azide, the product, (S)-3-azidooctan-2-one, will have the opposite stereochemistry.
Radical Reactions: The stereochemical outcome is often more complex. Abstraction of the iodine atom generates an α-keto radical. This radical intermediate is typically trigonal planar and therefore achiral. chemistrysteps.com If this is the only stereocenter in the molecule, the subsequent reaction will produce a racemic mixture of products, as the incoming reagent can attack either face of the planar radical with equal probability. chemistrysteps.com If other stereocenters exist in the molecule, the planar radical is now a diastereomeric intermediate, and attack may favor one face over the other, leading to a mixture of diastereomers in unequal amounts.
Reactions via Enolates: Many base-mediated reactions, including certain cross-couplings and the Favorskii rearrangement, proceed through an enolate intermediate. The stereochemistry of these reactions is determined by the geometry (E/Z) of the enolate and the transition state of the subsequent step. Research has shown that boron enolates, generated reductively from α-iodo ketones, can react with aldehydes in crossed aldol (B89426) reactions to give products with high diastereoselectivity. oup.com In the case of the Favorskii rearrangement of a chiral α-iodoketone, the stereocenter is destroyed during the formation of the symmetric cyclopropanone intermediate, typically leading to a racemic product unless other chiral elements are present to influence the ring-opening.
Table 4: Predicted Stereochemical Outcomes for Reactions of (R)-3-Iodooctan-2-one
| Reaction Type | Intermediate | Stereochemical Outcome | Rationale |
|---|---|---|---|
| Nucleophilic Substitution (S_N2) | Pentavalent Transition State | Inversion (yields S-product) | Concerted backside attack. |
| Radical Addition | Trigonal Planar Radical | Racemization (yields R/S mixture) | Achiral intermediate is formed, losing original stereochemical information. chemistrysteps.com |
| Aldol (via Boron Enolate) | Chiral Boron Enolate | Diastereoselection (e.g., syn/anti) | The geometry of the enolate and the facial selectivity of the aldehyde addition control the outcome. oup.com |
V. Applications of Alpha Iodoketones As Versatile Building Blocks in Complex Organic Synthesis
Construction of Heterocyclic Systems (N-, S-, O-Heterocycles)
For instance, in the renowned Hantzsch thiazole (B1198619) synthesis, an α-haloketone reacts with a thioamide. Applied to 3-Iodooctan-2-one, this reaction would involve condensation with a thioamide (e.g., thiourea) to furnish a 2-aminothiazole (B372263) derivative bearing the hexyl and methyl groups from the original ketone backbone. Similarly, reactions with amidines or guanidines can produce substituted imidazoles, and reactions with primary amines followed by cyclization can yield aziridines or other nitrogen heterocycles.
The synthesis of oxygen heterocycles can be achieved through various pathways. An intramolecular Williamson ether synthesis from a corresponding γ-hydroxy-α-iodoketone intermediate could produce substituted tetrahydrofurans. Furthermore, iodine-catalyzed cascade reactions involving α-iodoketone intermediates have been shown to produce fused O-heterocyples like oxepines. acs.org Sulfur-containing heterocycles beyond thiazoles, such as thiophenes, can also be synthesized from α-iodoketones under appropriate reaction conditions. The reaction of 2-mercaptoimidazoline with α-iodo ketones, for example, has been used to create annulated heterocyclic systems. researchgate.net
| Binucleophile | Resulting Heterocycle Class | Potential Product Structure |
|---|---|---|
| Thiourea | 2-Aminothiazole | 2-Amino-4-methyl-5-hexylthiazole |
| Benzamidine | Imidazole | 4-Hexyl-2-phenyl-5-methyl-1H-imidazole |
| 2-Aminophenol | Benzoxazine | 3-Hexyl-4-methyl-2H-1,4-benzoxazine |
| Hydrazine | Dihydropyridazine | 5-Hexyl-6-methyl-1,4-dihydropyridazine |
Carbon-Carbon Bond Formation Strategies
The formation of carbon-carbon (C-C) bonds is a cornerstone of organic synthesis, enabling the assembly of complex carbon skeletons from simpler precursors. sigmaaldrich.com this compound, as a reactive α-iodoketone, is an excellent substrate for various C-C bond-forming reactions. rsc.orgdiva-portal.orgresearchgate.net
One common strategy involves using the α-iodoketone as an electrophile in alkylation reactions with diverse carbon nucleophiles. Organometallic reagents such as Grignard reagents or organocuprates can displace the iodide to form a new C-C bond at the α-position. Another powerful method is the Favorskii rearrangement, where treatment of an α-haloketone with a base can lead to a rearranged ester product, effectively forming a new C-C bond within a cyclopropanone (B1606653) intermediate.
Modern transition-metal-catalyzed cross-coupling reactions have further expanded the utility of α-haloketones. illinois.edu While traditionally focused on aryl and vinyl halides, methods for coupling alkyl halides are increasingly prevalent. Furthermore, α-iodoketones can serve as precursors to enolates or enol ethers, which can then participate in aldol (B89426) reactions, Michael additions, or Claisen condensations to form C-C bonds. chalmers.se A notable application is the silver(I)-promoted cyclization of α-iodoketones, which has been used as a key C-C bond-forming step in the total synthesis of complex natural products like the platensimycin (B21506) core. nih.gov Similarly, photoredox-mediated coupling reactions can link α-iodoketones with other molecules, such as the reaction with silyl (B83357) enol ethers to produce 1,4-dicarbonyl compounds, which are precursors to heterocycles like 3-fluoropyridines. acs.org
| Reaction Type | Reagent/Catalyst | Product Type | General Transformation |
|---|---|---|---|
| Nucleophilic Substitution | Organocuprate (R₂CuLi) | α-Alkylated Ketone | Forms a new C-C bond at the C3 position. |
| Reformatsky Reaction | Zinc, α-bromoester | β-Hydroxy-γ-iodo Ester | Adds an ester-containing fragment to the carbonyl group. |
| Silver-Promoted Cyclization | Ag(I) salt (for suitable unsaturated iodoketones) | Cyclic Ketone | Forms a new ring via intramolecular C-C bond formation. nih.gov |
| Photoredox Coupling | Silyl enol ether, photocatalyst | 1,5-Dicarbonyl Compound | Connects two carbonyl-containing fragments. acs.org |
Development of Advanced Pharmacological Precursors
The structural motifs accessible through the chemistry of α-iodoketones are frequently found in biologically active compounds and pharmaceuticals. mdpi.com Consequently, this compound serves as a valuable building block for the synthesis of advanced pharmacological precursors. The heterocycles synthesized as described in section 5.1—such as imidazoles, thiazoles, and oxazoles—are core structures in a vast number of drugs with applications ranging from antiviral to anticancer agents. mdpi.comnih.gov
For example, substituted thiazole rings are present in various approved drugs, and the ability to readily construct these from this compound highlights its potential in medicinal chemistry. Research has demonstrated that α-bromo-, α-chloro-, and α-iodoketones are key precursors for blockbuster pharmacological compounds. mdpi.comresearchgate.net The synthesis of the core structure of the antibiotic platensimycin, for instance, relied on a key cyclization of an α-iodoketone. nih.gov This underscores the role of such intermediates in accessing novel and complex molecular architectures with potential therapeutic value. The functional group tolerance of many modern synthetic methods allows for the incorporation of α-iodoketone chemistry into multi-step syntheses of drug candidates. organic-chemistry.org
| Scaffold | Potential Biological Relevance | Synthetic Origin |
|---|---|---|
| Substituted Imidazoles | Antifungal, Anti-inflammatory, Anticancer Agents | Reaction with amidines. |
| Substituted Thiazoles | Antimicrobial, Antihypertensive, Antiviral Agents | Hantzsch synthesis with thioamides. mdpi.com |
| Substituted Oxazoles | Anti-inflammatory, Analgesic Agents | Reaction with amides (Robinson-Gabriel synthesis). |
| Complex Polycyclics | Antibiotics, Natural Product Analogs | Intramolecular C-C bond formations and cyclizations. nih.gov |
Integration into Multi-Component Reaction Sequences
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates atoms from all starting materials. organic-chemistry.orgwikipedia.org This approach offers significant advantages in terms of atom economy, step economy, and the rapid generation of molecular complexity. The reactivity profile of this compound makes it an ideal candidate for inclusion in MCR sequences.
An α-iodoketone can participate in MCRs in several ways. It can act as a bifunctional electrophile, reacting sequentially with different nucleophiles in a cascade process. For example, a three-component reaction could involve an amine, a β-ketoester, and this compound to construct highly substituted pyridines or other complex heterocycles in a one-pot procedure. beilstein-journals.org The initial reaction could be the formation of an enamine from the amine and β-ketoester, which then acts as a nucleophile toward the α-iodoketone, initiating a cascade of C-C bond formation and cyclization.
Isocyanide-based MCRs, such as the Ugi or Passerini reactions, could also be adapted to include α-iodoketone derivatives. scielo.br For instance, a precursor derived from this compound could be one of the four components in an Ugi reaction, leading to the rapid assembly of peptide-like structures bearing the octanone side chain. The development of photoinduced MCRs also opens new possibilities, where the C-I bond of this compound could be homolytically cleaved to generate a radical intermediate that participates in a multi-component radical cascade. researchgate.net The integration of this building block into MCRs provides a powerful tool for diversity-oriented synthesis and the discovery of novel chemical entities.
Vi. Mechanistic Studies of Alpha Iodoketone Reactivity and Reaction Dynamics
Computational Chemistry and Spectroscopic Investigations of Reaction Intermediates
The transient nature of reaction intermediates often makes their direct observation challenging. However, the combination of computational chemistry and advanced spectroscopic techniques has enabled detailed investigations into the intermediates involved in the reactions of alpha-iodoketones.
Computational studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the mechanistic pathways of reactions involving alpha-iodoketones. For instance, in the iodine(III)-mediated α-oxidation of ketones, calculations have suggested the involvement of iodonium (B1229267) intermediates. nih.gov These studies have explored the energetics of different potential pathways, helping to identify the most plausible reaction mechanisms. researchgate.net Research has shown that hypervalent iodine reagents can activate ketones, and computational models have been used to understand the stability and reactivity of the resulting intermediates. frontiersin.org
Spectroscopic methods provide experimental evidence for the existence of proposed reaction intermediates. Mass spectrometry, for example, is a powerful tool for identifying and characterizing transient species in a reaction mixture. nih.gov By analyzing the mass-to-charge ratio of ions in the gas phase, it is possible to detect intermediates that are present in very low concentrations. Infrared (IR) spectroscopy can also be employed to monitor the progress of a reaction and to identify functional groups present in intermediates.
Table 1: Spectroscopic and Computational Tools in the Study of Alpha-Iodoketone Reaction Intermediates
| Technique | Type of Information Provided | Relevance to Alpha-Iodoketones |
| Density Functional Theory (DFT) | - Energies of reactants, transition states, and products- Geometries of intermediates- Reaction pathways | Elucidates the mechanism of reactions such as α-functionalization and helps in understanding stereochemical outcomes. nih.govfrontiersin.org |
| Mass Spectrometry (MS) | - Mass-to-charge ratio of intermediates- Fragmentation patterns | Allows for the detection and identification of transient species like iodonium ions in the reaction mixture. nih.gov |
| Infrared (IR) Spectroscopy | - Presence of specific functional groups- Monitoring reaction progress | Can be used to observe the disappearance of the ketone carbonyl and the appearance of new bands corresponding to intermediates or products. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | - Structural information about intermediates- Dynamic processes | In some cases, low-temperature NMR can be used to observe and characterize relatively stable intermediates. |
Kinetic Studies of Alpha-Iodoketone Transformations
Kinetic studies are crucial for understanding the rates of chemical reactions and the factors that influence them. For alpha-iodoketones, kinetic analyses of their formation and subsequent reactions provide valuable information about the reaction mechanism, including the rate-determining step and the influence of catalysts.
The iodination of ketones to form alpha-iodoketones can proceed through different mechanisms, and kinetic studies help to distinguish between them. For example, the rate of iodination can be dependent on the concentration of the ketone, the iodinating agent, and any catalysts present. The "iodine clock" reaction is a classic experiment used to study reaction kinetics, where the rate of iodine consumption is monitored. bellevuecollege.edu
Kinetic investigations into the reactions of iodine compounds have provided detailed models for predicting reaction behavior under various conditions. researchgate.net For instance, the effect of temperature on the reaction rate can be studied to determine the activation energy (Ea) of the reaction, which provides insight into the energy barrier that must be overcome for the reaction to occur.
Table 2: Factors Influencing the Kinetics of Alpha-Iodoketone Reactions
| Factor | Effect on Reaction Rate | Mechanistic Implication |
| Concentration of Reactants | The rate of reaction is often dependent on the concentration of the ketone and the iodinating agent. | The order of the reaction with respect to each reactant can be determined, which is a key component of the rate law. |
| Temperature | An increase in temperature generally leads to an increase in the reaction rate. | Allows for the determination of the activation energy, providing information about the energy profile of the reaction. |
| Catalyst | Catalysts can significantly increase the rate of reaction. | A catalyst provides an alternative reaction pathway with a lower activation energy. |
| Solvent | The polarity and protic nature of the solvent can influence the reaction rate. | The solvent can affect the stability of intermediates and transition states. |
Elucidation of Regioselectivity and Stereoselectivity in Reactions
Regioselectivity refers to the preference for a reaction to occur at one position over another, while stereoselectivity refers to the preference for the formation of one stereoisomer over another. wikipedia.org In the context of alpha-iodoketones, understanding and controlling both regioselectivity and stereoselectivity is of paramount importance for their application in organic synthesis.
The regioselectivity of ketone iodination is a critical aspect, particularly for unsymmetrical ketones where there are two different alpha-positions that can be iodinated. The position of iodination can often be controlled by the reaction conditions, such as the choice of base and iodinating agent. organic-chemistry.org For example, under kinetic control, the less substituted enolate is typically formed, leading to iodination at the less hindered alpha-position. Conversely, under thermodynamic control, the more substituted enolate is favored, resulting in iodination at the more substituted alpha-position.
Stereoselectivity is a key consideration when the alpha-carbon of the ketone is a stereocenter or when a new stereocenter is formed during the reaction. The stereochemical outcome of reactions involving alpha-iodoketones can be influenced by a variety of factors, including the presence of chiral catalysts or auxiliaries. nih.gov Computational studies have been employed to understand the origins of stereoselectivity in these reactions, often by analyzing the energies of diastereomeric transition states. frontiersin.org
Table 3: Controlling Regio- and Stereoselectivity in Alpha-Iodoketone Reactions
| Selectivity | Controlling Factors | Examples of Methods |
| Regioselectivity | - Choice of base (e.g., LDA for kinetic control, NaH for thermodynamic control)- Nature of the iodinating agent- Reaction temperature | - Use of bulky bases to favor the less substituted enolate.- Employment of specific iodinating reagents that exhibit a preference for one alpha-position. organic-chemistry.orgrsc.org |
| Stereoselectivity | - Use of chiral catalysts or auxiliaries- Substrate control (influence of existing stereocenters)- Reaction conditions (temperature, solvent) | - Asymmetric iodination using a chiral catalyst.- Diastereoselective reactions where the stereochemistry of the starting material directs the stereochemical outcome of the reaction. nih.gov |
Vii. Analytical Methodologies for the Characterization and Analysis of Alpha Iodoketones
Spectroscopic Techniques in Structural Elucidation (e.g., Nuclear Magnetic Resonance Spectroscopy)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, including alpha-iodoketones. chemistrystudent.com It provides detailed information about the carbon-hydrogen framework by probing the magnetic properties of atomic nuclei. chemistrystudent.com For a molecule like 3-Iodooctan-2-one, both ¹H and ¹³C NMR spectroscopy are vital.
In ¹H NMR, the chemical shift (δ) of a proton is influenced by its electronic environment. The presence of electronegative atoms, such as iodine and the carbonyl oxygen, causes a "deshielding" effect, shifting the signals of nearby protons downfield to a higher ppm value. docbrown.info For this compound, the proton on the carbon bearing the iodine (the α-proton) is expected to resonate at a significantly downfield position. The splitting of signals, or spin-spin coupling, provides information about adjacent, non-equivalent protons, following the n+1 rule. chemistrystudent.com
A reported ¹H NMR spectrum for this compound in deuterated chloroform (B151607) (CDCl₃) provides specific data for its characterization. tpu.ru
| Protons | Chemical Shift (δ) ppm | Multiplicity |
| CH₃ (terminal) | 0.88-0.90 | multiplet |
| CH₂ (chain) | 1.29-1.41 | multiplet |
| CH₂ (adjacent to CHI) | 1.90-1.98 | multiplet |
| CH₃ (keto) | 2.45 | singlet |
| CHI | 4.45 | triplet |
This interactive table summarizes the typical ¹H NMR spectral data for this compound.
Similarly, ¹³C NMR spectroscopy identifies the number of unique carbon environments in the molecule. docbrown.info The carbonyl carbon typically appears far downfield (around 200 ppm), while the carbon bonded to the iodine (C-I) will also be shifted downfield compared to a standard alkane carbon.
Chromatographic Separation Techniques
Chromatography is essential for separating components of a mixture, which for this compound involves isolating the pure compound from reaction byproducts and resolving its stereoisomers.
Since the iodine atom in this compound is located at a stereocenter, the compound exists as a pair of enantiomers. Chiral chromatography is the most effective method for separating these enantiomers. csfarmacie.cz This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. chromatographyonline.com
The separation mechanism is often described by the "three-point interaction" model, where one enantiomer forms a more stable transient diastereomeric complex with the CSP, causing it to be retained longer on the column. csfarmacie.cz Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely successful for resolving a broad range of chiral compounds, including ketones. fagg-afmps.be
| Chiral Stationary Phase (CSP) Type | Common Selector Examples | Typical Mobile Phase |
| Polysaccharide-based | Cellulose or Amylose derivatives (e.g., tris(3,5-dimethylphenylcarbamate)) | Normal Phase (Hexane/Alcohol) or Reversed Phase |
| Cyclodextrin-based | β-Cyclodextrin, γ-Cyclodextrin | Reversed Phase (Water/Acetonitrile (B52724)/Methanol) |
| Macrocyclic Antibiotics | Vancomycin, Teicoplanin | Polar Ionic, Polar Organic, or Reversed Phase |
| Pirkle-type (Brush-type) | Dinitobenzoyl-phenylglycine | Normal Phase (Hexane/Alcohol) |
This interactive table outlines common chiral stationary phases used for enantiomeric separations.
The choice of mobile phase, often a mixture of hexane (B92381) and an alcohol for normal-phase chromatography or an aqueous buffer with methanol (B129727) or acetonitrile for reversed-phase, is critical for optimizing selectivity and resolution. sigmaaldrich.com
High-Performance Liquid Chromatography (HPLC) is a standard and robust technique for determining the purity of synthesized compounds like this compound. chromatographyonline.com The method separates the target compound from any unreacted starting materials, reagents, or side products.
For a moderately polar compound like an alpha-iodoketone, reversed-phase HPLC is typically the method of choice. In this mode, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol). cerealsgrains.org Impurities that are more polar than this compound will elute earlier, while less polar impurities will be retained longer. The purity is quantified by integrating the area of the respective peaks detected, most commonly by a UV detector, as the carbonyl group provides a suitable chromophore. pjoes.com
Mass Spectrometry Applications in Structural Confirmation and Impurity Profiling
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. aaup.edu It is used to confirm the molecular weight of the target compound and to gain structural information through analysis of fragmentation patterns. aaup.edursc.org For this compound, the molecular ion peak (M⁺) would confirm its elemental formula.
Electron Ionization (EI) is a common ionization method that causes the molecule to fragment in predictable ways. For ketones, a primary fragmentation pathway is alpha-cleavage, which is the breaking of the bond adjacent to the carbonyl group. miamioh.edu
Predicted Mass Spectrometry Fragments for this compound:
Molecular Ion (M⁺): The peak corresponding to the intact molecule.
Alpha-Cleavage:
Loss of the pentyl radical (•C₅H₁₁) to give an ion at m/z = 183.
Loss of the iodo-methyl-acetyl radical to give an ion at m/z = 71.
Other Fragments:
Loss of an iodine radical (•I) to give an ion at m/z = 127.
A peak for the iodine cation (I⁺) itself at m/z = 127.
MS is also highly sensitive for impurity profiling. The presence of unexpected m/z peaks can indicate contamination from byproducts, such as di-iodinated species or products from elimination reactions. scispace.com
Advanced Techniques for Mechanistic Probes (e.g., Electron Paramagnetic Resonance for spin labels)
Certain reactions involving alpha-iodoketones may proceed through radical intermediates. researchgate.net Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is a technique uniquely suited to the direct detection and characterization of species with unpaired electrons, such as radicals. bruker.com
Viii. Emerging Research Directions and Future Prospects in 3 Iodooctan 2 One Chemistry
Development of Sustainable and Greener Synthetic Protocols for Iodoketones
A significant trend in modern chemistry is the development of synthetic protocols that are environmentally friendly and adhere to the principles of green chemistry. For the synthesis of α-iodoketones like 3-iodooctan-2-one, this involves moving away from hazardous reagents and solvents towards more sustainable alternatives.
Key research efforts are focused on several areas:
Aqueous Media: Utilizing water as a solvent is a primary goal of green chemistry, as it is abundant, non-toxic, and safe. Researchers have developed efficient methods for synthesizing α-iodoketones from alcohols using reagents like ammonium (B1175870) iodide and Oxone® in water, offering good yields and an environmentally friendly process. Another approach uses 2-iodoxybenzoic acid (IBX) and iodine in water to convert alkenes and alkynes into α-iodoketones.
Safer Oxidants: Traditional iodination methods often rely on harsh or stoichiometric oxidants. Modern protocols employ greener alternatives like hydrogen peroxide (H₂O₂) or molecular oxygen (O₂) as the terminal oxidant. For instance, an effective iodination system uses I₂ with 30% aqueous H₂O₂ in the presence of an acid catalyst.
Solvent-Free Conditions: Eliminating organic solvents entirely represents a major step forward in sustainable chemistry. Mechanochemical methods, where reagents are ground together in a mortar and pestle, have been successfully applied to the synthesis of α-iodoketones, offering satisfactory yields without any solvent.
Atom Economy: Protocols that maximize the incorporation of all reagent atoms into the final product are highly desirable. Systems based on reagents like KI and tert-butyl hydroperoxide (TBHP) can achieve excellent iodine atom economy. Similarly, a method for synthesizing α-iodoketones from alcohols using ammonium iodide and Oxone® boasts 100% atom economy with respect to iodine.
| Greener Approach | Reagents/Conditions | Substrate | Key Advantages | Reference |
|---|---|---|---|---|
| Aqueous Synthesis | NH₄I / Oxone®, in water | Secondary Alcohols | Uses water as solvent, high atom economy, good yields. | |
| Aqueous Synthesis | IBX / I₂ in water | Alkenes/Alkynes | Eco-friendly, good to high yields. | |
| Green Oxidants | I₂ / 30% H₂O₂ (aq), acid catalyst | Ketones | Uses hydrogen peroxide as a clean oxidant. | |
| Solvent-Free Synthesis | p-TsOH, grinding | Ketones | Eliminates solvent, simple procedure. |
Exploration of Novel Catalytic Systems for Enhanced Efficiency and Selectivity
Catalysis is at the heart of efficient chemical synthesis. For iodoketones, new catalytic systems are being explored to improve reaction rates, enhance selectivity (regio- and stereoselectivity), and allow for the use of milder reaction conditions.
Recent advancements include:
Heterogeneous Catalysts: Copper(II) oxide (CuO) has been employed as a recyclable, heterogeneous catalyst for the α-iodination of ketones. CuO plays multiple roles: it activates iodine to generate the reactive iodonium (B1229267) ion (I+), acts as a base to neutralize the hydrogen iodide (HI) byproduct, and reoxidizes iodide (I⁻) back to molecular iodine (I₂), ensuring high efficiency.
Iridium Catalysis: Iridium(III) complexes have emerged as powerful catalysts for the one-pot synthesis of α-iodo alkyl ketones from allylic alcohols. This protocol combines a 1,3-hydrogen shift with an aerobic oxidative iodination, using NaNO₂ as an oxidation catalyst and oxygen as the terminal oxidant, to produce single constitutional isomers.
Iodine as a Catalyst: Molecular iodine itself, often considered just a reagent, can act as a catalyst in various transformations. The combination of I₂ with dimethyl sulfoxide (B87167) (DMSO) has become a versatile catalytic system for a range of oxidative reactions, including the formation of C-C and C-heteroatom bonds. Metal-free systems using only iodine have also been developed for the direct α-iodination of ketones, highlighting the dual role of I₂ as both a Lewis acid and an iodine source.
Photoredox Catalysis: Visible-light-mediated photoredox catalysis represents a modern approach for generating reactive intermediates under exceptionally mild conditions. This strategy has been used in the coupling of α,α-difluoro-β-iodoketones with silyl (B83357) enol ethers, a key step in the synthesis of complex heterocyclic structures like 3-fluoropyridines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
